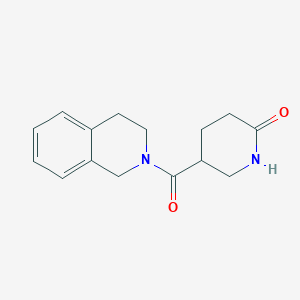

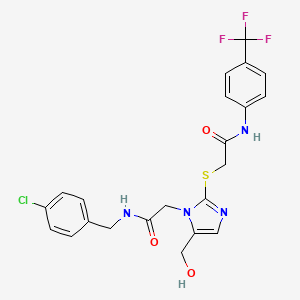

![molecular formula C17H13FN2O2 B2737156 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-33-9](/img/structure/B2737156.png)

4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is commonly referred to as FMQ, and it belongs to a class of compounds known as quinolones. The synthesis of FMQ involves several steps, and it has been used in various scientific applications, including drug discovery and development.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Quinoline derivatives have been extensively studied for their antibacterial properties. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, revealing compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than trovafloxacin against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Miyamoto et al. (1990) synthesizedand evaluated a series of substituted 4-oxoquinoline-3-carboxylic acids for their antibacterial activity, with one compound showing high potency against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).

Fluorescence Applications

Quinoline derivatives are also known for their fluorescence properties, which are useful in biochemistry and medicine. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives with potential as antioxidants and radioprotectors, in addition to their use as efficient fluorophores in studying various biological systems (Aleksanyan & Hambardzumyan, 2013). Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, showcasing its strong fluorescence in a wide pH range of aqueous media, highlighting its potential as a fluorescent labeling reagent for biomedical analysis (Hirano et al., 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(3-fluoroanilino)-6-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-10-5-6-14-13(7-10)15(9-16(20-14)17(21)22)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAEDQJXAMVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

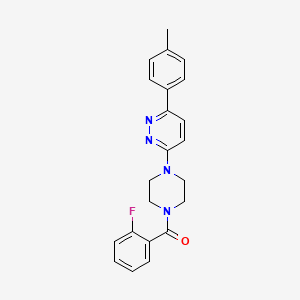

![4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide](/img/structure/B2737073.png)

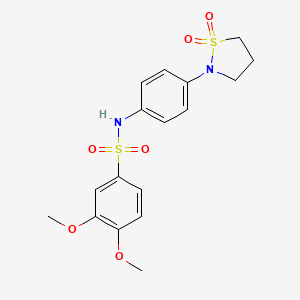

![4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid](/img/structure/B2737077.png)

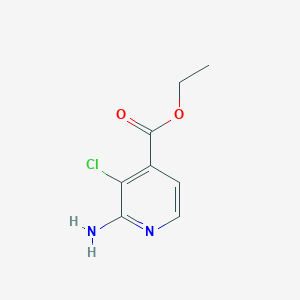

![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)

![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)